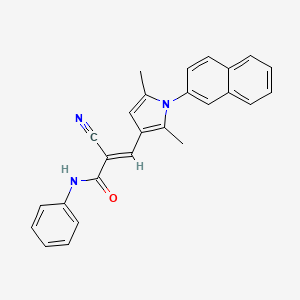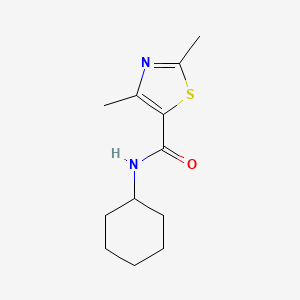![molecular formula C13H18BrNO B5970515 [1-[(4-Bromophenyl)methyl]piperidin-2-yl]methanol](/img/structure/B5970515.png)
[1-[(4-Bromophenyl)methyl]piperidin-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[(4-Bromophenyl)methyl]piperidin-2-yl]methanol is a chemical compound with the molecular formula C12H16BrNO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(4-Bromophenyl)methyl]piperidin-2-yl]methanol typically involves the reaction of 4-bromobenzyl chloride with piperidin-2-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product .
化学反应分析
Types of Reactions
[1-[(4-Bromophenyl)methyl]piperidin-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of [1-[(4-Bromophenyl)methyl]piperidin-2-one].
Reduction: Formation of [1-[(4-Hydroxyphenyl)methyl]piperidin-2-yl]methanol.
Substitution: Formation of [1-[(4-Aminophenyl)methyl]piperidin-2-yl]methanol.
科学研究应用
Chemistry
In chemistry, [1-[(4-Bromophenyl)methyl]piperidin-2-yl]methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be investigated as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .
作用机制
The mechanism of action of [1-[(4-Bromophenyl)methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
- [1-[(4-Chlorophenyl)methyl]piperidin-2-yl]methanol
- [1-[(4-Fluorophenyl)methyl]piperidin-2-yl]methanol
- [1-[(4-Methylphenyl)methyl]piperidin-2-yl]methanol
Uniqueness
[1-[(4-Bromophenyl)methyl]piperidin-2-yl]methanol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for specific synthetic and research applications .
属性
IUPAC Name |
[1-[(4-bromophenyl)methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-12-6-4-11(5-7-12)9-15-8-2-1-3-13(15)10-16/h4-7,13,16H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBGCIHWOWIGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5970436.png)
![2-mercapto-6-phenyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5970438.png)
![1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-phenylethyl)piperidine](/img/structure/B5970442.png)
![1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride](/img/structure/B5970443.png)
![5-(hydroxymethyl)-2-methyl-3-phenyl-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5970446.png)
![1-(2-fluoro-4-methoxyphenyl)-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5970454.png)
![N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(oxan-2-yl)ethanamine](/img/structure/B5970470.png)
![2-[(benzylthio)acetyl]-N-(3,5-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B5970477.png)


![2-pyridin-4-yl-7-(4,4,4-trifluorobutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5970494.png)
![2-{[(4-methoxybenzyl)amino]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5970509.png)
![6-({[3-(ethoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5970518.png)

